molecular formula C12H14N4OS B5542715 N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B5542715
M. Wt: 262.33 g/mol
InChI Key: UZPILKPKLHVRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related triazine and triazol derivatives involves key intermediates that are structurally similar to N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. These processes are characterized by reactions that yield compounds with confirmed structures via 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with molecular structures further analyzed using single-crystal X-ray diffraction and density functional theory (DFT) calculations (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly investigated using DFT and experimental methods like FT-IR and FT-Raman spectroscopy. These studies reveal insights into the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, aiding in understanding the structural and electronic configuration of such compounds (El-Azab et al., 2016).

Chemical Reactions and Properties

Research into the chemical reactions of N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide analogs includes synthesis from 4-amino-4H-1,2,4-triazole derivatives, showcasing the versatility and reactivity of the triazole ring in forming various substituted phenyl and acetamide derivatives, characterized by spectroscopic methods (Panchal & Patel, 2011).

Physical Properties Analysis

Physical properties such as crystalline structure and hydrogen bonding patterns are critical in understanding the compound's behavior in solid state. Studies on closely related compounds have shown that molecules are linked into infinite chains through N-H⋯O hydrogen bonding, providing insight into the solid-state arrangements and intermolecular interactions (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa values) and electronic properties of similar acetamide derivatives, have been determined via UV spectroscopic studies and quantum chemical calculations. These studies help in understanding the electronic structure and reactivity of the compounds (Duran & Canbaz, 2013).

Scientific Research Applications

Cholinesterase Inhibition

Research on new synthetic 1,2,4-triazole derivatives, including N-aryl derivatives of related compounds, has demonstrated moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have been found to display potent inhibitory potential, making them relevant for studies related to neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).

Antitumor Activity

Another study focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, showing broad spectrum antitumor activity. These compounds, featuring different acetamide derivatives, have been evaluated for their in vitro antitumor activity, revealing promising results against various cancer cell lines (Al-Suwaidan et al., 2016).

Molecular Docking and Structure Analysis

Studies have also involved molecular docking and structural analysis of related compounds, providing insights into their interaction with biological targets. For instance, vibrational spectroscopy and molecular docking studies on specific acetamide derivatives have highlighted their potential interactions with biological receptors, suggesting implications for drug design and therapeutic applications (El-Azab et al., 2016).

Biological Screening

Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have undergone screening for antibacterial, antifungal, and anthelmintic activity, demonstrating significant biological activities. This research not only sheds light on their potential as antimicrobial agents but also explores their application in forensic science for fingerprint analysis (Khan et al., 2019).

Enzyme Inhibition

A novel synthesis method for 1,2,4-triazole-derived compounds has been developed, leading to the discovery of compounds with notable enzyme inhibitory potentials against various enzymes like AChE, BChE, urease, and α-glucosidase. This work identifies cheaper bioactive triazole amides as promising lead molecules for future drug development (Riaz et al., 2020).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-4-3-5-10(9(8)2)15-11(17)6-18-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPILKPKLHVRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.